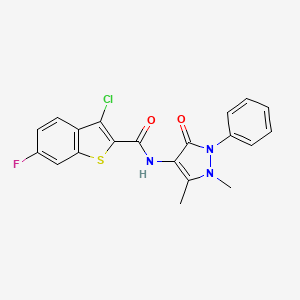
1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea” is a chemical compound with the molecular formula C16H19N3O2 . It’s also known as CP-673451 and is a potent inhibitor of platelet-derived growth factor receptor (PDGFR) kinase activity. PDGF is a protein that promotes cell growth and division, and its overactivation can lead to the development and progression of cancer.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .Scientific Research Applications
Metabolism and Health Implications
Metabolic Pathways and Health Risks : Studies on dietary heterocyclic amines (HCAs) and their metabolism highlight the importance of understanding how compounds like "1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea" might be metabolized in the human body. HCAs, formed during the cooking of meats, are activated by cytochrome P4501A2 (CYP1A2) and can pose cancer risks. This suggests the relevance of studying the metabolic pathways of synthetic compounds for assessing health risks (Sinha et al., 1994).
Exposure to Environmental Contaminants : Research on the urinary metabolite profile of various compounds, including pollutants and pharmaceuticals, underscores the importance of monitoring environmental and dietary exposures to assess potential health effects. The methodology for detecting and analyzing metabolites in human urine could be applicable to studying the effects of "this compound" and similar compounds (Li et al., 2010).
Environmental and Food Safety
- Detection of Contaminants in Food and Environment : Techniques used for identifying and quantifying the presence of hazardous substances in food and the environment, as seen in studies on heterocyclic aromatic amines (HAAs) and polycyclic aromatic hydrocarbons (PAHs), could be applied to detect "this compound" in various matrices. This is crucial for assessing the safety and impact of chemical compounds on public health and the environment (Ushiyama et al., 1991).
Drug Metabolism and Pharmacokinetics
- Pharmacokinetics of Pharmaceuticals : Studies on the metabolism of drugs, such as L-735,524, a potent HIV-1 protease inhibitor, and their metabolites in human urine provide insights into drug metabolism, pharmacokinetics, and potential interactions. Understanding the metabolic profiles of complex compounds like "this compound" could be essential for developing therapeutic agents and assessing their safety (Balani et al., 1995).
Mechanism of Action
As a potent inhibitor of PDGFR kinase activity, “1-Cyclopentyl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea” likely works by inhibiting the activity of PDGF, a protein that promotes cell growth and division.
Properties
IUPAC Name |
1-cyclopentyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-13-4-1-2-5-13)18-11-12-7-8-17-14(10-12)15-6-3-9-21-15/h3,6-10,13H,1-2,4-5,11H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXFPXMZSCGKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
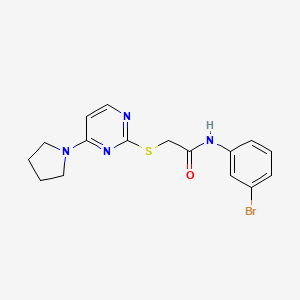
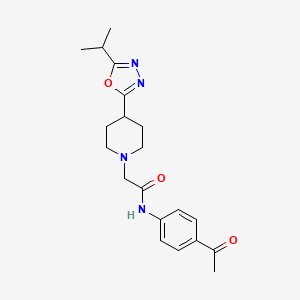
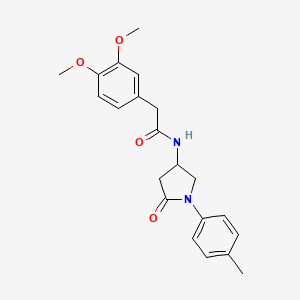
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)
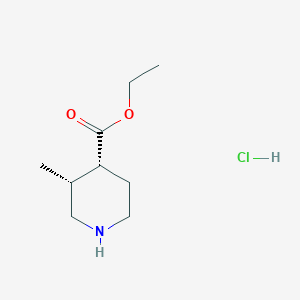
![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)
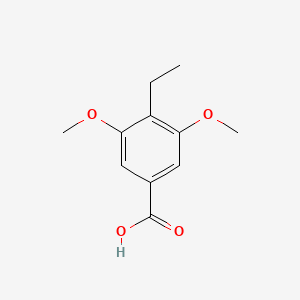
![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)

![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)
